

Purity analysis of (5-Bromo-2-fluorophenyl)hydrazine hydrochloride by HPLC

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Compound of Interest

Compound Name:	(5-Bromo-2-fluorophenyl)hydrazine hydrochloride
Cat. No.:	B151763

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An In-Depth Technical Guide to the Purity Analysis of **(5-Bromo-2-fluorophenyl)hydrazine Hydrochloride** by High-Performance Liquid Chromatography (HPLC)

Introduction

(5-Bromo-2-fluorophenyl)hydrazine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the determination of assay and related substances of drug substances and intermediates.^{[1][2]} This technical guide provides a comprehensive overview of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

The method described herein is designed to be specific, accurate, precise, and robust, capable of separating the main component from its potential process-related impurities and degradation products.^{[3][4]} This document is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of pharmaceutical intermediates.

Experimental Protocol: HPLC Purity Analysis

This section details the materials, instrumentation, and procedures for the HPLC analysis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**.

Materials and Reagents

- **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** reference standard and test sample
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)[5]
- Orthophosphoric acid (AR grade)
- Deionized water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A validated HPLC system equipped with a UV detector is essential for this analysis.[6] The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV/Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 μ m (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A	0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	240 nm
Injection Volume	10 μ L
Run Time	45 minutes

Preparation of Solutions

1.3.1 Mobile Phase A (Buffer Preparation)

- Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water.
- Adjust the pH to 3.0 ± 0.05 with diluted orthophosphoric acid.
- Filter the solution through a 0.45 μ m membrane filter and degas.

1.3.2 Diluent

Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v).

1.3.3 Standard Solution Preparation (0.05 mg/mL)

- Accurately weigh about 5.0 mg of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** reference standard into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate to dissolve.
- Make up to the mark with diluent and mix well.

1.3.4 Sample Solution Preparation (1.0 mg/mL)

- Accurately weigh about 25.0 mg of the **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride** test sample into a 25 mL volumetric flask.
- Add approximately 15 mL of diluent and sonicate to dissolve.
- Make up to the mark with diluent and mix well.

Gradient Elution Program

The separation of impurities is achieved using a gradient elution program as detailed below.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
10	70	30
25	30	70
35	30	70
36	95	5
45	95	5

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[\[3\]](#)[\[6\]](#) The key validation

parameters are summarized below.

Validation Parameter	Acceptance Criteria
Specificity	No interference from blank and placebo at the retention time of the main peak and known impurities. Peak purity of the analyte peak should pass.
Linearity	Correlation coefficient (r^2) ≥ 0.999 for the analyte and all specified impurities over the concentration range.
Accuracy (% Recovery)	98.0% to 102.0% for the assay and for impurities at different concentration levels.
Precision (RSD)	Repeatability (n=6): RSD $\leq 1.0\%$ for the assay and $\leq 5.0\%$ for impurities. Intermediate Precision: RSD $\leq 2.0\%$ for the assay and $\leq 10.0\%$ for impurities.
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1.
Robustness	The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature).

Data Presentation

The following tables present representative data obtained during the analysis.

Table 1: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N \geq 2000$	8500
%RSD of Peak Area (n=5)	$\leq 2.0\%$	0.8%

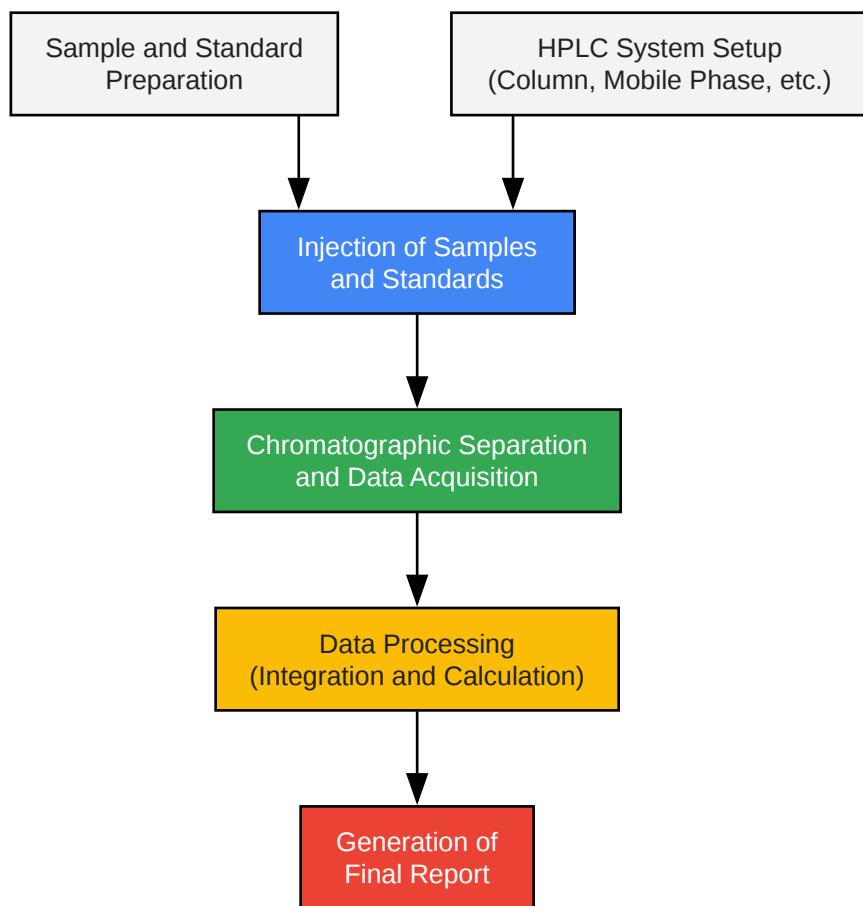
Table 2: Impurity Profile of a Sample Batch

Peak Name	Retention Time (min)	Relative Retention Time (RRT)	Area (%)	Specification
Impurity A	8.5	0.65	0.08	NMT 0.15%
Impurity B	11.2	0.86	Not Detected	NMT 0.10%
(5-Bromo-2-fluorophenyl)hydrazine	13.0	1.00	99.85	NLT 99.0%
Unknown Impurity 1	15.4	1.18	0.05	NMT 0.10%
Unknown Impurity 2	19.8	1.52	0.02	NMT 0.10%
Total Impurities	-	-	0.15	NMT 0.50%

NMT: Not More Than; NLT: Not Less Than

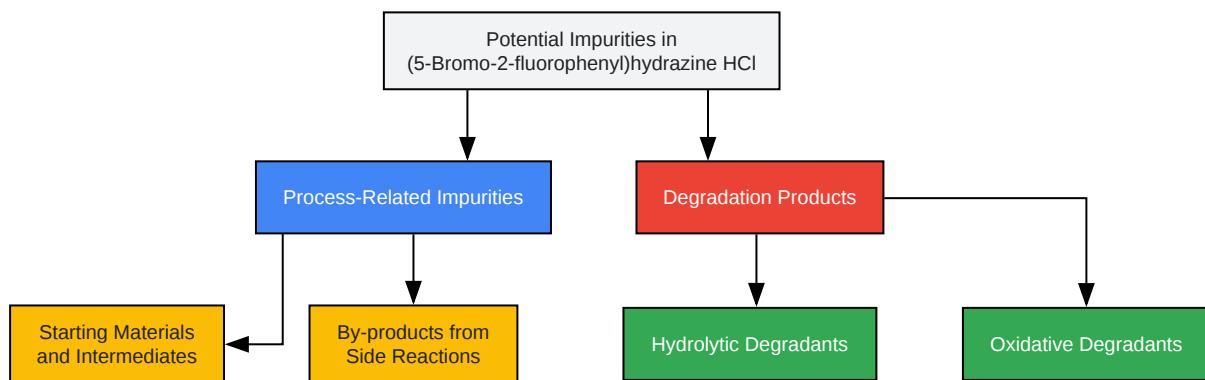
Visualizations

The following diagrams illustrate the experimental workflow and the logical classification of potential impurities.



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Caption: Experimental workflow for HPLC purity analysis.



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Caption: Classification of potential impurities.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control and purity analysis of **(5-Bromo-2-fluorophenyl)hydrazine hydrochloride**. The method is specific, sensitive, and robust, allowing for the accurate quantification of the main component and the detection of related substances. Adherence to the detailed experimental protocol and method validation guidelines will ensure reliable and consistent results, contributing to the overall quality assurance of the final pharmaceutical product.

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